![molecular formula C23H20Cl2N4S B4819058 4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4819058.png)
4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine (also known as TAK-632) is a novel small molecule inhibitor that has been shown to have potential in the treatment of various cancers. In
Mechanism of Action
TAK-632 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Specifically, TAK-632 inhibits the activity of MEK1 and MEK2, which are upstream kinases in the MAPK pathway. Inhibition of MEK1 and MEK2 leads to decreased activation of downstream effectors such as ERK1/2, which results in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
TAK-632 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-632 inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that TAK-632 inhibits tumor growth and metastasis in various cancer models. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of TAK-632 is its selectivity for the MAPK pathway, which makes it a potentially safer and more effective therapeutic agent compared to non-selective inhibitors. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one limitation is that TAK-632 has only been studied in preclinical models, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of TAK-632. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential in combination therapy with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanisms of resistance to TAK-632 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective MEK inhibitors based on the structure of TAK-632 is an area of active research.
Synthesis Methods
TAK-632 was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2,4-dichlorobenzylamine with 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of piperazine and potassium carbonate. The resulting product is then treated with thionyl chloride and thiophene-2-carboxylic acid to give TAK-632.
Scientific Research Applications
TAK-632 has been extensively studied for its potential in the treatment of various cancers. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including melanoma, lung cancer, pancreatic cancer, and glioblastoma. TAK-632 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4S/c24-18-7-6-17(20(25)12-18)13-28-8-10-29(11-9-28)22-21-19(16-4-2-1-3-5-16)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXYPUWWFCGLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.